2,6-bis(4-methoxyphenyl)-3-methyl-4-(2-phenylethynyl)piperidin-4-ol;hydrochloride
Overview
Description
2,6-bis(4-methoxyphenyl)-3-methyl-4-(2-phenylethynyl)piperidin-4-ol;hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(4-methoxyphenyl)-3-methyl-4-(2-phenylethynyl)piperidin-4-ol;hydrochloride typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:
- Formation of the piperidine ring through cyclization reactions.
- Introduction of the methoxyphenyl groups via electrophilic aromatic substitution.
- Addition of the phenylethynyl group through Sonogashira coupling or similar reactions.
- Final conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,6-bis(4-methoxyphenyl)-3-methyl-4-(2-phenylethynyl)piperidin-4-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the phenylethynyl group to a phenylethyl group.
Substitution: Replacement of the methoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Use of reducing agents like LiAlH4 (Lithium aluminium hydride) or H2/Pd-C (Hydrogenation with palladium on carbon).
Substitution: Use of nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation would yield a ketone or aldehyde, while reduction would yield a saturated hydrocarbon.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperidine derivatives.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,6-bis(4-methoxyphenyl)-3-methyl-4-(2-phenylethynyl)piperidin-4-ol;hydrochloride would depend on its specific biological target. Generally, piperidine derivatives can interact with various receptors, enzymes, or ion channels in the body, leading to a range of pharmacological effects. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2,6-bis(4-methoxyphenyl)piperidine: Lacks the phenylethynyl and methyl groups.
3-methyl-4-(2-phenylethynyl)piperidine: Lacks the methoxyphenyl groups.
4-(2-phenylethynyl)piperidine: Lacks the methoxyphenyl and methyl groups.
Uniqueness
2,6-bis(4-methoxyphenyl)-3-methyl-4-(2-phenylethynyl)piperidin-4-ol;hydrochloride is unique due to the presence of both methoxyphenyl and phenylethynyl groups, which may confer distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
2,6-bis(4-methoxyphenyl)-3-methyl-4-(2-phenylethynyl)piperidin-4-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO3.ClH/c1-20-27(23-11-15-25(32-3)16-12-23)29-26(22-9-13-24(31-2)14-10-22)19-28(20,30)18-17-21-7-5-4-6-8-21;/h4-16,20,26-27,29-30H,19H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTJQDQWJJVWPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(CC1(C#CC2=CC=CC=C2)O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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